1-Chlorotridecane

CAS No.: 822-13-9

Cat. No.: VC3697682

Molecular Formula: C13H27Cl

Molecular Weight: 218.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 822-13-9 |

|---|---|

| Molecular Formula | C13H27Cl |

| Molecular Weight | 218.8 g/mol |

| IUPAC Name | 1-chlorotridecane |

| Standard InChI | InChI=1S/C13H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3 |

| Standard InChI Key | ASZMYJSJEOGSBR-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCl |

| Canonical SMILES | CCCCCCCCCCCCCCl |

Introduction

Structural and Chemical Identification

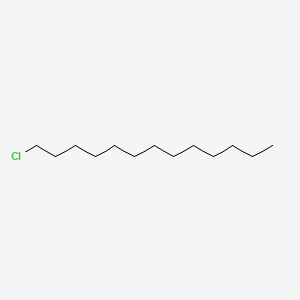

1-Chlorotridecane consists of a linear thirteen-carbon backbone with a chlorine atom at the terminal (primary) position. This structural arrangement classifies it as a primary alkyl halide, influencing its reactivity profile and physical behavior.

Molecular Identifiers

The definitive chemical identifiers for 1-Chlorotridecane include:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C13H27Cl |

| SMILES Notation | CCCCCCCCCCCCCCl |

| InChI | InChI=1S/C13H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3 |

| InChIKey | ASZMYJSJEOGSBR-UHFFFAOYSA-N |

| PubChem CID | 13193 |

The SMILES notation represents the linear carbon chain with the chlorine atom attachment, while the InChI string provides a standardized chemical identifier that encodes the structural information, confirming the chlorine position at carbon-13.

Structural Comparison with Related Compounds

1-Chlorotridecane belongs to the homologous series of primary alkyl chlorides. Its structure differs from 1-Chlorotetradecane (C14H29Cl) by having one fewer carbon atom in the alkyl chain. This structural difference affects various physical properties including boiling point, melting point, and solubility characteristics.

Physical Properties

The physical properties of 1-Chlorotridecane determine its behavior in various conditions and influence its potential applications.

Predicted Collision Cross Section Data

Mass spectrometry research has generated predicted collision cross section (CCS) values for various ionic forms of 1-Chlorotridecane:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 219.18741 | 154.1 |

| [M+Na]+ | 241.16935 | 165.1 |

| [M+NH4]+ | 236.21395 | 162.6 |

| [M+K]+ | 257.14329 | 155.7 |

| [M-H]- | 217.17285 | 154.6 |

| [M+Na-2H]- | 239.15480 | 157.7 |

| [M]+ | 218.17958 | 156.0 |

| [M]- | 218.18068 | 156.0 |

These CCS values are particularly valuable for analytical chemistry applications, especially in ion mobility spectrometry, where they facilitate compound identification and structural characterization.

Inferred Physical Characteristics

While specific experimental data for 1-Chlorotridecane is limited in the search results, based on the general trends observed in the homologous series of alkyl chlorides and the properties of similar compounds like 1-Chlorotetradecane, several physical characteristics can be reasonably inferred:

-

Physical State: Likely a colorless to pale yellow liquid at standard temperature and pressure

-

Water Solubility: Expected to be very low (<0.01 g/L), similar to 1-Chlorotetradecane

-

Density: Probably less than water, approximately 0.85-0.86 g/cm³

-

Boiling Point: Likely in the range of 280-290°C at atmospheric pressure, somewhat lower than the 295°C boiling point of 1-Chlorotetradecane

Chemical Properties

The chemical behavior of 1-Chlorotridecane is largely determined by the reactivity of the carbon-chlorine bond and the influence of the thirteen-carbon chain.

Reactivity Patterns

As a primary alkyl chloride, 1-Chlorotridecane can participate in several types of reactions:

-

Nucleophilic Substitution: The compound can undergo SN2 reactions with various nucleophiles. This reactivity makes it useful as a chemical intermediate in the synthesis of more complex compounds.

-

Elimination Reactions: Under appropriate conditions, particularly with strong bases, 1-Chlorotridecane can undergo elimination to form alkenes.

-

Grignard Reagent Formation: Reaction with magnesium in anhydrous ether potentially yields a Grignard reagent that serves as a valuable synthetic intermediate.

Stability Considerations

Like other alkyl chlorides, 1-Chlorotridecane is susceptible to hydrolysis, particularly under basic conditions. The long carbon chain likely provides some stabilizing effect through the inductive effect, reducing the polarization of the carbon-chlorine bond compared to shorter-chain analogs.

The compound would be expected to require storage under controlled conditions, similar to 1-Chlorotetradecane which is recommended to be stored below 30°C .

Applications and Uses

Based on its structure and the known applications of similar compounds, 1-Chlorotridecane has several potential uses.

Synthetic Intermediate

As a primary alkyl halide, 1-Chlorotridecane can serve as a valuable intermediate in organic synthesis:

-

Surfactant Synthesis: The long carbon chain makes it potentially useful in the preparation of surfactants, similar to how 1-Chlorotetradecane is used to prepare quaternary ammonium compounds .

-

Quaternary Ammonium Compounds: The compound could be utilized to synthesize long-chain quaternary ammonium compounds with applications as antimicrobial agents, phase-transfer catalysts, or fabric softeners.

-

Organic Synthesis: The reactivity of the primary halide makes it valuable for carbon chain extension reactions and the introduction of the C13 alkyl group into more complex molecules.

Analytical Applications

The defined structure and predictable behavior of 1-Chlorotridecane suggest potential analytical applications:

-

Internal Standard: Similar compounds like 1-Chlorotetradecane have been used as internal standards in gas chromatography analyses . 1-Chlorotridecane could potentially serve a similar role, particularly for the analysis of medium-chain compounds.

-

Microemulsion Studies: Related chloroalkanes have been used in microemulsion systems , suggesting potential applications for 1-Chlorotridecane in studies of ternary phase behavior.

Research Status and Future Directions

The current research landscape for 1-Chlorotridecane appears relatively limited compared to some of its homologs.

Current Research Status

The available analytical data, particularly the collision cross section measurements , indicates some research interest in the characterization of 1-Chlorotridecane. This suggests potential applications in analytical chemistry, possibly for environmental monitoring or forensic purposes.

There is also potential interest in its use as a synthetic intermediate, as evidenced by the documented applications of structurally similar compounds like 1-Chlorotetradecane in chemical synthesis .

Future Research Opportunities

Several promising research directions for 1-Chlorotridecane include:

-

Comparative Homolog Studies: Systematic investigation of the physical and chemical properties across the series of chloroalkanes to establish structure-property relationships.

-

Novel Surfactant Development: Exploration of 1-Chlorotridecane as a precursor for specialized surfactants with applications in emulsion technology.

-

Green Chemistry Applications: Development of environmentally friendly synthesis methods and applications that take advantage of the unique properties of medium-chain alkyl chlorides.

-

Analytical Method Development: Further refinement of analytical techniques for the detection and quantification of 1-Chlorotridecane in complex matrices.

Synthetic Applications

The potential use of 1-Chlorotridecane in organic synthesis is supported by examples from similar compounds. For instance, 13-methyl-1-chloro-tetradecane has been documented in patent literature as a reactant in multi-step syntheses . This suggests that 1-Chlorotridecane could similarly serve as a building block in the preparation of more complex molecules, potentially including pharmaceutically relevant compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume